molecular formula C16H26N6O2 B11258141 6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine

6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11258141
M. Wt: 334.42 g/mol
InChI Key: UYQZGLXKEIRCOA-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two piperidine rings, a nitro group, and an amine group attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of Piperidine Rings: The piperidine rings can be attached through nucleophilic substitution reactions, where piperidine or its derivatives react with halogenated pyrimidine intermediates.

    Final Amination: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted pyrimidine derivatives with modified piperidine rings.

Scientific Research Applications

6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine rings play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings, a nitro group, and an amine group attached to the pyrimidine core provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, including drug development and materials science.

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H26N6O2/c1-11-8-12(2)10-21(9-11)15-13(22(23)24)14(17)18-16(19-15)20-6-4-3-5-7-20/h11-12H,3-10H2,1-2H3,(H2,17,18,19)

InChI Key

UYQZGLXKEIRCOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3)C

Origin of Product

United States

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